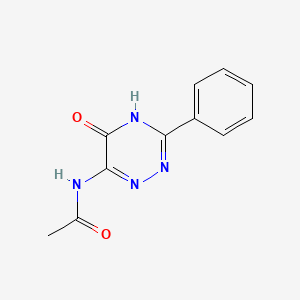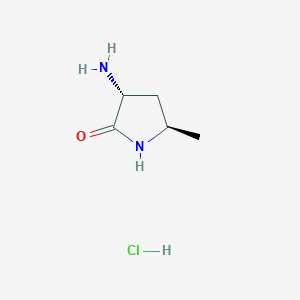![molecular formula C8H7BrN2O B12940597 6-Bromo-5-methoxy-4H-benzo[d]imidazole](/img/structure/B12940597.png)
6-Bromo-5-methoxy-4H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-methoxy-4H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methoxy-4H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by bromination and methoxylation. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde (such as 4-bromo-2-methoxybenzaldehyde) in the presence of an acid catalyst to form the benzimidazole core.
Bromination: The benzimidazole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-5-methoxy-4H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base (e.g., triethylamine).
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
6-Bromo-5-methoxy-4H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiparasitic activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-methoxy-4H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of bromine and methoxy groups enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
5-Bromo-4H-benzo[d]imidazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxy-4H-benzo[d]imidazole: Lacks the bromine atom, which may influence its chemical properties and applications.
4H-benzo[d]imidazole: The parent compound without any substituents, serving as a reference for comparison.
Uniqueness: 6-Bromo-5-methoxy-4H-benzo[d]imidazole is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and potential applications. The combination of these substituents provides a distinct profile in terms of biological activity and chemical behavior, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
6-bromo-5-methoxy-4H-benzimidazole |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2,4H,3H2,1H3 |
Clé InChI |
JFIGCGLNESLKIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=NC=N2)C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


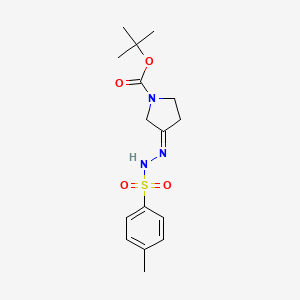
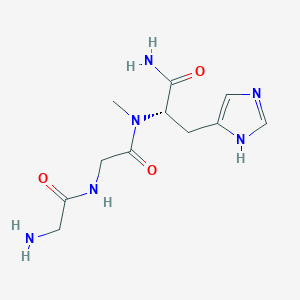


![Methyl 4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoate](/img/structure/B12940529.png)
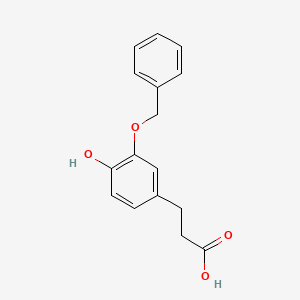
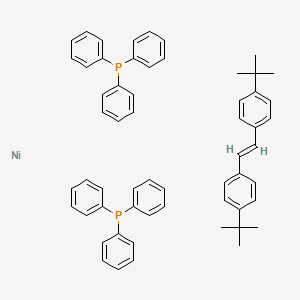
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12940552.png)


![3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B12940572.png)
